molecular formula C14H12BrN B12970293 5-Bromo-2-phenylindoline

5-Bromo-2-phenylindoline

Cat. No.: B12970293
M. Wt: 274.15 g/mol
InChI Key: MPXCWCFXCJPDFT-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylindoline is a brominated derivative of indoline, a heterocyclic compound that features a fused benzene and pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom at the 5-position and the phenyl group at the 2-position of the indoline ring imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenylindoline typically involves the bromination of 2-phenylindoline. One common method is the electrophilic bromination using bromine (Br₂) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-phenylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenylindoline in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the phenyl group play crucial roles in enhancing the binding affinity and specificity of the compound . Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-phenylindoline is unique due to the combined presence of the bromine atom and the phenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C14H12BrN

Molecular Weight

274.15 g/mol

IUPAC Name

5-bromo-2-phenyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H12BrN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-8,14,16H,9H2

InChI Key

MPXCWCFXCJPDFT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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